In-Depth Technical Guide: 1-(4-chlorophenyl)-N-methylmethanamine (CAS 104-11-0)
In-Depth Technical Guide: 1-(4-chlorophenyl)-N-methylmethanamine (CAS 104-11-0)
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document summarizes publicly available data for 1-(4-chlorophenyl)-N-methylmethanamine. Significant gaps in the literature exist regarding its biological, pharmacological, and toxicological profiles. The information provided should be used for research purposes only and not for clinical or diagnostic applications.
Executive Summary
Chemical and Physical Properties
The fundamental chemical and physical properties of 1-(4-chlorophenyl)-N-methylmethanamine are summarized in the table below. The data is compiled from various chemical suppliers and databases.
| Property | Value | Source |
| Molecular Formula | C₈H₁₀ClN | [2][3] |
| Molecular Weight | 155.62 g/mol | [3] |
| CAS Number | 104-11-0 | [1][2] |
| IUPAC Name | 1-(4-chlorophenyl)-N-methylmethanamine | [4] |
| Synonyms | N-methyl-4-chlorobenzylamine, (4-Chlorobenzyl)methylamine, p-Chloro-N-methylbenzylamine | [3] |
| Appearance | Colorless to light yellow or light orange clear liquid | [3] |
| Boiling Point | 77-78 °C | [2] |
| Density | 1.088 ± 0.06 g/cm³ (Predicted) | [3][5] |
| Refractive Index | 1.5380 to 1.5420 | [3] |
| pKa | 9.50 ± 0.10 (Predicted) | [3] |
| InChI Key | LMBUJNXYGGNSAH-UHFFFAOYSA-N | |
| Canonical SMILES | CNCC1=CC=C(Cl)C=C1 | [4] |
Synthesis
A general procedure for the synthesis of 1-(4-chlorophenyl)-N-methylmethanamine involves the reaction of 4-chlorobenzyl chloride with monomethylamine[3].
Experimental Protocol
Materials:
-
4-chlorobenzyl chloride
-
Aqueous solution of methylamine (40% v/v)
-
Tetrahydrofuran (THF)
-
Toluene
-
Ethyl acetate
-
Methanol
-
Triethylamine
Procedure:
-
Under a nitrogen atmosphere and at 0 °C, slowly add an aqueous solution of methylamine to a stirred solution of 4-chlorobenzyl chloride in tetrahydrofuran (THF)[3].
-
Allow the reaction mixture to stir at room temperature overnight[3].
-
After the reaction is complete, remove the solvent by rotary evaporation[3].
-
Remove residual water by azeotropic distillation with toluene[3].
-
Purify the crude product by column chromatography. Elute first with 100% ethyl acetate, followed by a solvent mixture of ethyl acetate, methanol, and triethylamine (92:5:3) to obtain the final product as a yellow oil[3].
Analytical Characterization
The structure of the synthesized product can be confirmed by spectroscopic methods.
| Technique | Observed Signals |
| ¹H NMR (300 MHz, CDCl₃) | δ 7.25-7.18 (m, 4H), 3.66 (s, 2H), 2.38 (s, 3H), 1.65 (s, 1H)[3] |
| ¹³C NMR (100 MHz, CDCl₃) | δ 138.6, 132.6, 129.5 (2C), 128.4 (2C), 55.2, 35.8[3] |
| HRMS (ESI) | m/z: [M+] Calculated for C₈H₁₀NCl: 156.0556, Found: 156.0580[3] |
Biological Activity
There is a significant lack of publicly available data on the specific biological activities of 1-(4-chlorophenyl)-N-methylmethanamine. However, studies on structurally related compounds containing the (4-chlorophenyl) moiety have reported various biological effects, which may suggest potential areas for future investigation.
-
Antimicrobial and Antifungal Activity: Derivatives of pyrazolines and cyanopyrans containing a 4-chlorophenyl group have been synthesized and assayed for their activity against Gram-positive and Gram-negative bacteria, as well as fungi. Additionally, a benzo[f]chromene derivative with a 4-chlorophenyl substituent has shown favorable antimicrobial properties[6].
-
Anticancer Activity: Research on thiazole derivatives incorporating a 4-chlorophenyl group has indicated potential antiproliferative effects against breast cancer cell lines[7].
-
Anticonvulsant Activity: A novel 1,2,4-triazole-3-thione derivative containing a 3-chlorophenyl group has been shown to have anticonvulsant effects, with a mechanism of action partially attributed to its influence on voltage-gated sodium channels[8].
It is crucial to reiterate that these activities are reported for related but distinct molecules, and no direct biological activity has been documented for 1-(4-chlorophenyl)-N-methylmethanamine itself.
Mechanism of Action and Signaling Pathways
Due to the absence of biological activity data for 1-(4-chlorophenyl)-N-methylmethanamine, there is no information available regarding its mechanism of action or any associated signaling pathways.
Pharmacology and Metabolism
No specific pharmacological data, including pharmacokinetics or pharmacodynamics, for 1-(4-chlorophenyl)-N-methylmethanamine has been found in the public domain.
Studies on the in vitro metabolism of a structurally related compound, N-(4-chlorobenzyl)-N%-benzoylhydrazine, in rat liver microsomes suggest potential metabolic pathways such as N-dealkylation and hydrolysis[9]. It is plausible that 1-(4-chlorophenyl)-N-methylmethanamine could undergo similar metabolic transformations. The study of N-methyl containing compounds has shown that the N-methyl moiety can be monitored by tracking the exhalation of ¹⁴CO₂ after administration of a ¹⁴C-methyl labeled compound[10].
Toxicology and Safety
The toxicological profile of 1-(4-chlorophenyl)-N-methylmethanamine has not been fully investigated[1]. However, based on available safety data sheets, the compound is classified as hazardous.
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity, Oral (Category 4) | GHS07 (Harmful/Irritant) | Warning | H302: Harmful if swallowed[2][4] |
| Skin Corrosion/Irritation (Category 1B) | GHS05 (Corrosion) | Danger | H314: Causes severe skin burns and eye damage[2][4] |
| Serious Eye Damage/Eye Irritation (Category 1) | GHS05 (Corrosion) | Danger | H318: Causes serious eye damage[4] |
| Combustible Liquid | - | - | H227: Combustible liquid |
First Aid Measures:
-
If Swallowed: Rinse mouth. Do NOT induce vomiting. Immediately call a poison center or doctor[2].
-
If on Skin (or hair): Take off immediately all contaminated clothing. Rinse skin with water[2].
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a poison center or doctor[2].
-
If Inhaled: Remove person to fresh air and keep comfortable for breathing[2].
Storage and Handling:
-
Keep in a dark place, under an inert atmosphere, at room temperature[3].
-
Wear protective gloves, protective clothing, and eye/face protection[2].
-
Wash hands thoroughly after handling[2].
Conclusion and Future Directions
1-(4-chlorophenyl)-N-methylmethanamine is a readily synthesizable aromatic amine with well-defined chemical and physical properties. However, there is a significant dearth of information regarding its biological activity, mechanism of action, pharmacology, and toxicology. The reported biological activities of structurally similar compounds suggest that this molecule could be a scaffold for developing new therapeutic agents. Future research should focus on in-vitro and in-vivo studies to elucidate its biological effects and potential therapeutic applications. A thorough toxicological evaluation is also imperative to establish a comprehensive safety profile. The experimental protocols and data presented in this guide provide a starting point for researchers interested in exploring the potential of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.de [fishersci.de]
- 3. (4-CHLORO-BENZYL)-METHYL-AMINE | 104-11-0 [chemicalbook.com]
- 4. Benzenemethanamine, 4-chloro-N-methyl- | C8H10ClN | CID 66905 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chembk.com [chembk.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. 2024.sci-hub.se [2024.sci-hub.se]
- 10. research.aston.ac.uk [research.aston.ac.uk]
